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Compound of Interest

Compound Name: Caffeidine

Cat. No.: B195705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of caffeidine and caffeine,

drawing upon available experimental data. While caffeine is one of the most thoroughly

researched psychoactive compounds, data on caffeidine, a primary hydrolysis product of

caffeine, is notably sparse. This document aims to summarize the existing knowledge on both

compounds, highlighting areas where further research is critically needed.

Executive Summary
Caffeine is a well-established central nervous system (CNS) stimulant, primarily functioning as

an antagonist of adenosine receptors and a non-selective inhibitor of phosphodiesterases.[1]

These actions contribute to its effects on alertness, cognitive function, and physical

performance. In contrast, caffeidine's biological profile is significantly less understood. It is

recognized as an impurity of caffeine and has been qualitatively noted to inhibit cyclic

nucleotide phosphodiesterases.[2] A significant area of concern with caffeidine lies in its

potential for endogenous nitrosation to form carcinogenic compounds.[3] This guide presents a

side-by-side comparison of the known biological activities, supported by available data, and

outlines experimental protocols for future comparative studies.

Data Presentation: A Comparative Overview
The following tables summarize the available quantitative and qualitative data for caffeidine
and caffeine. It is important to note the significant gaps in the literature for caffeidine.
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Table 1: General Properties and Known Biological Activities

Feature Caffeidine Caffeine

Chemical Formula C₇H₁₂N₄O C₈H₁₀N₄O₂

Molar Mass 168.20 g/mol 194.19 g/mol

Primary Source Hydrolysis product of caffeine
Occurs naturally in coffee

beans, tea leaves, etc.

CNS Activity Not well-characterized Stimulant[1]

Adenosine Receptor Activity Data not available Antagonist (A1, A2A, A2B)[4]

Phosphodiesterase (PDE)

Inhibition
Yes (qualitative)[2] Yes (non-selective)[1]

Toxicity Profile

Limited data; nitrosated

derivatives are carcinogenic in

rats[5]

Well-characterized; high doses

can be toxic[6]

Table 2: Quantitative Comparison of Biological Activity
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Parameter Caffeidine Caffeine

Adenosine Receptor Binding

Affinity (Kᵢ)

A₁ Receptor Data not available 12 - 50 µM[2]

A₂ₐ Receptor Data not available 2.4 - 40 µM[2]

A₂₋ Receptor Data not available 13 - 100 µM[2]

Phosphodiesterase (PDE)

Inhibition (IC₅₀)
Data not available

Varies by PDE subtype;

generally in the millimolar

range for non-selective

inhibition.

Acute Toxicity (LD₅₀, oral, rat)

Data not available for

caffeidine itself. For its

nitrosated derivative,

mononitrosocaffeidine, the

LD₅₀ is ~1300 mg/kg.[5]

~367 mg/kg[7]

Signaling Pathways and Mechanisms of Action
Caffeine
Caffeine's primary mechanisms of action are well-documented and involve two key pathways:

Adenosine Receptor Antagonism: Caffeine's structure is similar to adenosine, allowing it to

bind to and block adenosine receptors (primarily A1 and A2A subtypes) in the brain.[1][4]

This blockade prevents the inhibitory effects of adenosine on neuronal activity, leading to

increased alertness and wakefulness.

Phosphodiesterase (PDE) Inhibition: Caffeine can non-selectively inhibit

phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP).[1]

This inhibition leads to an increase in intracellular cAMP levels, which can mimic the effects

of adrenaline and contribute to the stimulant effects of caffeine.
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Caffeidine Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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